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molecular formula C25H23ClN4O4 B1678564 Pazinaclone CAS No. 103255-66-9

Pazinaclone

Cat. No. B1678564
M. Wt: 478.9 g/mol
InChI Key: DPGKFACWOCLTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04695572

Procedure details

To a mixture of 20.4 g of 2-(7-chloro-1,8-naphthyridin-2-yl)-3-oxoisoindoline-1-acetic acid and 250 ml of dimethylformamide were added 16 ml of triethylamine, 10.4 g of 1,4-dioxa-8-azaspiro[4.5]decane and 16 ml of diethyl phosphorocyanidate, and the mixture was stirred for 20 minutes. After addition of water, the resulting crystalline precipitate was collected by filtration, washed with water and dried to give 26.4 g of crude crystals. Recrystallization from methylene chloride-ethyl acetate gave 27.1 g of colorless crystals melting at 238°-239° C.
Name
2-(7-chloro-1,8-naphthyridin-2-yl)-3-oxoisoindoline-1-acetic acid
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([N:12]3[C:20](=[O:21])[C:19]4[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=4)[CH:13]3[CH2:22][C:23](O)=[O:24])=[N:9]2)=[CH:4][CH:3]=1.CN(C)C=O.[O:31]1[C:35]2([CH2:40][CH2:39][NH:38][CH2:37][CH2:36]2)[O:34][CH2:33][CH2:32]1.P(C#N)(=O)(OCC)OCC>O.C(N(CC)CC)C>[Cl:1][C:2]1[N:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([N:12]3[CH:13]([CH2:22][C:23]([N:38]4[CH2:39][CH2:40][C:35]5([O:34][CH2:33][CH2:32][O:31]5)[CH2:36][CH2:37]4)=[O:24])[C:14]4[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=4)[C:20]3=[O:21])=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
2-(7-chloro-1,8-naphthyridin-2-yl)-3-oxoisoindoline-1-acetic acid
Quantity
20.4 g
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=N1)N1C(C2=CC=CC=C2C1=O)CC(=O)O
Name
Quantity
250 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
10.4 g
Type
reactant
Smiles
O1CCOC12CCNCC2
Name
Quantity
16 mL
Type
reactant
Smiles
P(OCC)(OCC)(=O)C#N
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting crystalline precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 26.4 g of crude crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization from methylene chloride-ethyl acetate

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=CC=C2C=CC(=NC2=N1)N1C(C2=CC=CC=C2C1CC(=O)N1CCC2(OCCO2)CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.1 g
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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